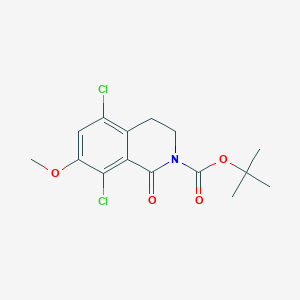
4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine: is an organosilicon compound with the chemical formula C9H23NO2Si . It is a liquid substance primarily used as a chemical intermediate in various industrial and research applications . This compound belongs to the organomethoxysilane family and is known for its reactivity and versatility in chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine typically involves the reaction of 4-amino-3,3-dimethylbutylamine with methyldimethoxysilane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reagents and control the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Organosilicon derivatives.
Substitution: Substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine involves its reactivity with various functional groups. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, while the methyldimethoxysilane moiety can undergo hydrolysis to form silanols. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
4-Amino-3,3-dimethylbutyltrimethoxysilane: Similar structure but with three methoxy groups instead of two.
4-Amino-3,3-dimethylbutyltriethoxysilane: Contains ethoxy groups instead of methoxy groups.
4-Amino-3,3-dimethylbutylmethyldiethoxysilane: Similar structure with ethoxy groups replacing some methoxy groups.
Uniqueness: 4-(Dimethoxy(methyl)silyl)-2,2-dimethylbutan-1-amine is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in chemical synthesis. The presence of both amino and methyldimethoxysilane groups allows for a wide range of chemical transformations and applications .
Eigenschaften
Molekularformel |
C9H23NO2Si |
|---|---|
Molekulargewicht |
205.37 g/mol |
IUPAC-Name |
4-[dimethoxy(methyl)silyl]-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C9H23NO2Si/c1-9(2,8-10)6-7-13(5,11-3)12-4/h6-8,10H2,1-5H3 |
InChI-Schlüssel |
KAQVOKWBCLGYFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC[Si](C)(OC)OC)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{4-[(5-Nitropyridin-2-yl)oxy]phenyl}methanol](/img/structure/B8474417.png)


![5-(Bromomethyl)-2-chlorothieno[3,2-b]pyridine](/img/structure/B8474446.png)


![Methyl 2-[(dimethylcarbamoyl)sulfanyl]-4-methylbenzoate](/img/structure/B8474464.png)



![6'-Bromo-4-(difluoromethyl)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8474478.png)
![7-Formyl-5,6,7,8-tetrahydrothieno[2,3-c]azepin-4-one](/img/structure/B8474490.png)


